An In-Depth Technical Guide to the Structural Elucidation of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
An In-Depth Technical Guide to the Structural Elucidation of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide
Preamble: The Imperative of Unambiguous Structural Verification in Drug Discovery
In the landscape of modern drug development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of both safety and efficacy. For novel heterocyclic entities such as 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide, a compound of interest due to the broad biological activities of the 1,2,4-triazole core, this process is of paramount importance.[1][2][3][4] The potential for tautomerism, the exact substitution pattern, and the conformational arrangement of its functional groups are all critical parameters that dictate its interaction with biological targets.[1]
This guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide. It is designed for researchers, medicinal chemists, and analytical scientists, offering not just a series of protocols, but a logical, self-validating workflow that ensures the highest degree of confidence in the final structural assignment. We will proceed from initial purity and molecular formula determination to the intricate details of atomic connectivity and spatial arrangement, grounded in the principles of modern analytical chemistry.
Section 1: Foundational Analysis - Molecular Formula and Purity Assessment
Prior to detailed structural analysis, establishing the molecular formula and assessing the purity of the sample are critical first steps. This ensures that subsequent spectroscopic data is representative of the target compound and not confounded by impurities.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and, consequently, the molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, heterocyclic compound, minimizing fragmentation and preserving the molecular ion.
Experimental Protocol: ESI-HRMS
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Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 acetonitrile/water mixture with 0.1% formic acid to facilitate protonation.
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive electrospray ionization (ESI+).
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Mass Analysis: Acquire the full scan mass spectrum over a range of m/z 50-500.
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Data Analysis: Identify the protonated molecular ion [M+H]⁺. The high mass accuracy of the instrument allows for the unambiguous determination of the molecular formula by comparing the measured mass to theoretical masses of possible elemental compositions.
Expected Data & Interpretation: For 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide (C₄H₇N₅O), the expected monoisotopic mass is 141.0651 Da. The HRMS spectrum should exhibit a prominent ion corresponding to [M+H]⁺ at m/z 142.0729.
| Parameter | Expected Value |
| Molecular Formula | C₄H₇N₅O |
| Monoisotopic Mass | 141.0651 Da |
| [M+H]⁺ (Calculated) | 142.0729 m/z |
Liquid Chromatography (LC) for Purity Assessment
Rationale: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing the purity of small organic molecules. A well-developed method will separate the target compound from any starting materials, byproducts, or degradation products.
Experimental Protocol: HPLC-UV
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A linear gradient from 5% to 95% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 254 nm.
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Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.
Section 2: Unraveling the Molecular Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments provides a detailed map of the atomic connectivity.[3][5]
Workflow for NMR-Based Structure Elucidation
Caption: Hypothetical fragmentation of the target molecule.
The fragmentation of 1,2,4-triazoles can be complex, but characteristic losses, such as the loss of the N-methylcarboxamide side chain or parts of it, would provide strong corroborating evidence for the proposed structure. [1][6][7]
Section 4: Definitive 3D Structure - Single-Crystal X-ray Crystallography
Rationale: While NMR, MS, and IR provide compelling evidence for the chemical constitution, single-crystal X-ray crystallography provides unambiguous proof of the atomic connectivity, stereochemistry, and the solid-state conformation of the molecule. [8][9][10][11]It is the ultimate arbiter in structural elucidation.
Experimental Protocol: X-ray Crystallography
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Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile). [11]2. Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
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Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a three-dimensional model of the molecule with precise bond lengths, bond angles, and torsion angles.
Expected Outcome: The resulting crystal structure would definitively confirm:
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The 1,2,4-triazole ring system.
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The substitution pattern: the amino group at C3 and the N-methylcarboxamide group at C5.
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The tautomeric form present in the solid state.
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Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Conclusion: A Synergistic and Self-Validating Approach
The structural elucidation of 3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide is achieved not by a single technique, but by the synergistic and logical application of multiple analytical methods. HRMS establishes the molecular formula, while a suite of 1D and 2D NMR experiments pieces together the molecular framework. FTIR confirms the presence of key functional groups, and MS/MS provides corroborating evidence of the connectivity through fragmentation analysis. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. Each step in this workflow serves to validate the others, providing the highest level of scientific rigor and confidence required for advancing a compound in the drug development pipeline.
References
-
Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (n.d.). Mass Spectra of Some 1,2,4-Triazoles. Taylor & Francis Online. [Link]
-
AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]
-
Cheminfo ELN. (n.d.). HSQC / HMBC prediction. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
ResearchGate. (n.d.). Mass Fragmentation pattern of Compound 4(b)(c)(d). [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mass spectra of 1,2,3-triazoles. RSC Publishing. [Link]
-
EAS. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
ACS Publications. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education. [Link]
-
ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
-
Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]
-
ResearchGate. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals | Request PDF. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
Indian Journal of Pure & Applied Physics. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]
-
Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2024, May 29). 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy. [Link]
-
YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. eas.org [eas.org]
- 9. rigaku.com [rigaku.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
